3-(5-(2-Chlorophenyl)-2-furyl)-N-(2-isopropylphenyl)-2-propenamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(5-(2-Chlorophenyl)-2-furyl)-N-(2-isopropylphenyl)-2-propenamide is a synthetic organic compound characterized by its complex molecular structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5-(2-Chlorophenyl)-2-furyl)-N-(2-isopropylphenyl)-2-propenamide typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Furyl Group: The furyl group can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Chlorophenyl Group: The chlorophenyl group is introduced via electrophilic aromatic substitution reactions, often using chlorinating agents such as thionyl chloride or phosphorus pentachloride.
Coupling Reactions: The final step involves coupling the furyl and chlorophenyl intermediates with the isopropylphenyl group through amide bond formation, typically using coupling reagents like EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (N,N’-Dicyclohexylcarbodiimide).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
3-(5-(2-Chlorophenyl)-2-furyl)-N-(2-isopropylphenyl)-2-propenamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using agents such as lithium aluminum hydride or sodium borohydride can convert the compound into alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the chlorophenyl group, where nucleophiles like amines or thiols replace the chlorine atom.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in DMF (Dimethylformamide) for nucleophilic substitution.
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, amines.
Substitution: Amino derivatives, thiol derivatives.
Scientific Research Applications
3-(5-(2-Chlorophenyl)-2-furyl)-N-(2-isopropylphenyl)-2-propenamide has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the development of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a lead compound in drug discovery for the treatment of various diseases.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3-(5-(2-Chlorophenyl)-2-furyl)-N-(2-isopropylphenyl)-2-propenamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. For instance, it could inhibit enzyme activity by binding to the active site or alter receptor function by acting as an agonist or antagonist.
Comparison with Similar Compounds
Similar Compounds
- 3-(5-(2-Bromophenyl)-2-furyl)-N-(2-isopropylphenyl)-2-propenamide
- 3-(5-(2-Fluorophenyl)-2-furyl)-N-(2-isopropylphenyl)-2-propenamide
- 3-(5-(2-Methylphenyl)-2-furyl)-N-(2-isopropylphenyl)-2-propenamide
Uniqueness
Compared to its analogs, 3-(5-(2-Chlorophenyl)-2-furyl)-N-(2-isopropylphenyl)-2-propenamide exhibits unique properties due to the presence of the chlorophenyl group. This group can influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable molecule for specific applications.
Properties
CAS No. |
853348-42-2 |
---|---|
Molecular Formula |
C22H20ClNO2 |
Molecular Weight |
365.8 g/mol |
IUPAC Name |
(E)-3-[5-(2-chlorophenyl)furan-2-yl]-N-(2-propan-2-ylphenyl)prop-2-enamide |
InChI |
InChI=1S/C22H20ClNO2/c1-15(2)17-7-4-6-10-20(17)24-22(25)14-12-16-11-13-21(26-16)18-8-3-5-9-19(18)23/h3-15H,1-2H3,(H,24,25)/b14-12+ |
InChI Key |
XSGTVPGSQXJHPL-WYMLVPIESA-N |
Isomeric SMILES |
CC(C)C1=CC=CC=C1NC(=O)/C=C/C2=CC=C(O2)C3=CC=CC=C3Cl |
Canonical SMILES |
CC(C)C1=CC=CC=C1NC(=O)C=CC2=CC=C(O2)C3=CC=CC=C3Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.